molecular formula C18H23N3O4 B11377938 ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11377938
M. Wt: 345.4 g/mol
InChI Key: FRGWXZJDKOXPIJ-UHFFFAOYSA-N
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Description

Ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the ethyl acetate group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Ethyl {2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can be compared with other similar compounds, such as:

    2-Methoxyethyl benzimidazole derivatives: These compounds share the benzimidazole core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring but may have different functional groups, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[2-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-3-25-17(23)12-21-15-7-5-4-6-14(15)19-18(21)13-10-16(22)20(11-13)8-9-24-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

FRGWXZJDKOXPIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCOC

Origin of Product

United States

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